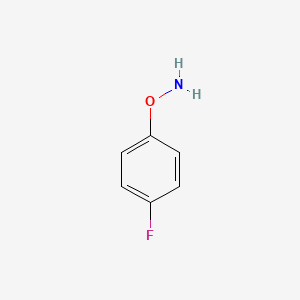

O-(4-fluorophenyl)hydroxylamine

Description

Historical Context and Significance of O-Substituted Hydroxylamines

The journey of O-substituted hydroxylamines begins with the discovery of their parent compound, hydroxylamine (B1172632) (NH₂OH), first prepared in 1865 by the German chemist Wilhelm Clemens Lossen. wikipedia.org Hydroxylamine and its derivatives are distinguished by the presence of a nitrogen-oxygen (N-O) single bond, a feature that confers unique reactivity. nih.gov The class is broadly divided into N-substituted and O-substituted hydroxylamines, with the latter being the focus here.

Historically, the synthesis of O-substituted hydroxylamines presented challenges, primarily in achieving selective substitution on the oxygen atom over the more nucleophilic nitrogen atom. wikipedia.org Early methods often involved multi-step procedures. However, the versatility of these compounds as synthetic intermediates drove the development of more efficient and direct synthetic routes.

The significance of O-substituted hydroxylamines in chemical research is extensive. They are recognized as powerful electrophilic aminating agents, capable of forming carbon-nitrogen (C-N), nitrogen-nitrogen (N-N), oxygen-nitrogen (O-N), and sulfur-nitrogen (S-N) bonds, often without the need for expensive metal catalysts. rsc.orgnih.gov This reactivity makes them invaluable for constructing complex nitrogen-containing molecules. rsc.org

In recent decades, significant advances in synthetic methodology have made these compounds more accessible. Modern techniques, such as palladium-catalyzed cross-coupling reactions, have enabled the efficient synthesis of O-arylhydroxylamines from simple aryl halides. organic-chemistry.orgnih.gov These developments have broadened the scope of their application, allowing for the creation of previously difficult-to-prepare structures and facilitating their use as building blocks for a variety of functional molecules, including substituted benzofurans and other N-heterocycles. organic-chemistry.orgnih.govorganic-chemistry.org

Table 1: Evolution of Synthetic Methods for O-Substituted Hydroxylamines

| Method Type | Description | Key Advantages | Research Era |

|---|---|---|---|

| Classical Alkylation | Reaction of hydroxylamine or N-protected hydroxylamine with alkyl halides. | Foundational method. | Late 19th - Mid 20th Century |

| Reductive Amination | Reaction of O-monosubstituted hydroxylamines with aldehydes or ketones followed by reduction. nih.gov | Effective for creating N,O-disubstituted and trisubstituted hydroxylamines. nih.gov | Mid 20th Century - Present |

| Arylation with Diaryliodonium Salts | O-arylation of N-hydroxyimides with diaryliodonium salts followed by hydrolysis. organic-chemistry.org | Provides mild, hydrazine-free access to O-aryloxyamines. organic-chemistry.org | Early 21st Century |

| Palladium-Catalyzed O-Arylation | Cross-coupling of a hydroxylamine equivalent (e.g., ethyl acetohydroximate) with aryl halides. organic-chemistry.orgnih.gov | Broad substrate scope, short reaction times, high efficiency for O-arylhydroxylamines. organic-chemistry.orgnih.gov | 2010 - Present |

| Nitrene Transfer Reactions | Use of hydroxylamine derivatives as nitrene precursors for C-H amination and other transformations. rsc.org | Enables direct functionalization of C-H bonds and synthesis of complex nitrogen heterocycles. rsc.org | 2020 - Present |

Scope and Relevance of O-(4-Fluorophenyl)hydroxylamine in Academic Inquiry

The specific academic interest in this compound lies at the intersection of synthetic methodology and medicinal chemistry. The incorporation of fluorine into organic molecules is a widely adopted strategy in drug discovery and materials science. semanticscholar.org The carbon-fluorine bond is exceptionally stable, and the presence of a fluorine atom can significantly alter a molecule's properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved lipophilicity. semanticscholar.orgmdpi.com

This compound serves as a crucial building block for introducing the 4-fluorophenyl motif onto a reactive hydroxylamine core. This makes it a valuable precursor in the synthesis of more complex target molecules for academic investigation. Its relevance is underscored by research into structurally related compounds. For instance, diaryl hydroxylamine scaffolds, including the O-((3-fluorophenyl)(phenyl)methyl)hydroxylamine analogue, have been identified as promising platforms for developing enzyme inhibitors, with potential applications in oncology. mdpi.com This highlights the academic drive to synthesize and evaluate variously substituted fluorophenyl hydroxylamine derivatives to probe structure-activity relationships.

The development of modern synthetic protocols, particularly palladium-catalyzed O-arylation, has made compounds like this compound readily accessible for research purposes. organic-chemistry.orgnih.gov This accessibility allows academic laboratories to utilize it as a starting material or key intermediate in multi-step syntheses aimed at discovering new bioactive compounds or functional materials. The compound is not typically an end-product itself but rather an important tool for academic inquiry, enabling the exploration of new chemical space where the 4-fluorophenyl group is a desired structural element.

Table 2: Research Applications of O-Aryl Hydroxylamines

| Application Area | Role of O-Aryl Hydroxylamine | Significance of 4-Fluoro Substituent | Relevant Research Focus |

|---|---|---|---|

| Medicinal Chemistry | Key scaffold or intermediate for synthesizing enzyme inhibitors and drug candidates. mdpi.com | Enhances metabolic stability and target binding affinity. semanticscholar.orgmdpi.com | Structure-Activity Relationship (SAR) studies, lead optimization. |

| Organic Synthesis | Versatile building block for heterocycle synthesis (e.g., benzofurans). organic-chemistry.orgnih.gov | Modifies the electronic properties of the aryl ring, influencing reaction pathways and yields. | Development of novel synthetic methodologies. |

| Electrophilic Amination | Reagent for introducing nitrogen-containing functional groups into molecules. rsc.orgnih.gov | The electron-withdrawing nature of fluorine can modulate the reactivity of the aminating agent. | Synthesis of complex amines, amides, and N-heterocycles. rsc.org |

| Materials Science | Precursor for fluorinated organic materials. | Imparts specific properties such as thermal stability and altered electronics. | Development of novel polymers and functional materials. |

Structure

3D Structure

Properties

IUPAC Name |

O-(4-fluorophenyl)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-5-1-3-6(9-8)4-2-5/h1-4H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBNXQPKZLXIOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1ON)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of O 4 Fluorophenyl Hydroxylamine

Nucleophilic Reactivity of the Hydroxylamine (B1172632) Moiety

The hydroxylamine group in O-(4-fluorophenyl)hydroxylamine is an ambident nucleophile, meaning it possesses two potential nucleophilic centers: the nitrogen atom and the oxygen atom. The reaction pathway taken depends significantly on the nature of the electrophile, steric factors, and the solvent system employed.

The selectivity between nitrogen and oxygen attack is a critical aspect of the reactivity of hydroxylamine derivatives. nih.gov The lone pair of electrons on both the nitrogen and oxygen atoms allows the molecule to act as a nucleophile at either site.

N-Attack: The nitrogen atom, being generally more nucleophilic than the oxygen in hydroxylamines, can attack electrophilic centers. This pathway leads to the formation of a new N-C, N-P, or other N-element bond. For instance, in reactions with alkyl halides or acylating agents, direct N-acylation or N-alkylation can occur.

O-Attack: Alternatively, the oxygen atom can act as the nucleophile. This is particularly observed in reactions with certain electrophiles, such as phosphorylating agents. nih.gov Studies on methylated hydroxylamines have shown that blocking one nucleophilic site can force the reaction to proceed through the other. For example, N,N-dimethylhydroxylamine reacts with bis(2,4-dinitrophenyl)phosphate exclusively through O-attack, as the nitrogen is sterically hindered and its nucleophilicity is altered by the methyl groups. nih.gov Conversely, O-methylation blocks the oxygen site, forcing a slower reaction via N-attack. nih.gov

For this compound, the competition between O-attack and N-attack is influenced by the electrophile and reaction conditions. Hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom, in accordance with Hard and Soft Acid and Base (HSAB) theory.

| Factor | Favors N-Attack | Favors O-Attack | Reference |

|---|---|---|---|

| Electrophile Type | Soft electrophiles (e.g., alkyl halides with large, polarizable halogens) | Hard electrophiles (e.g., acyl chlorides, phosphoryl chlorides) | nih.gov |

| Steric Hindrance | Less hindered nitrogen atom | Bulky substituents on nitrogen can promote O-attack | nih.gov |

| Electronic Effects | Electron-donating groups on nitrogen increase its nucleophilicity | The electronegativity of the attached aryl group can influence electron density |

The choice of solvent can dramatically influence the rate and outcome of nucleophilic reactions involving this compound. wikipedia.org Solvent properties such as polarity, proticity, and coordinating ability can stabilize reactants, transition states, or products to different extents, thereby altering the reaction pathway. wikipedia.orgchemrxiv.org

Polar Aprotic Solvents: Solvents such as dimethylsulfoxide (DMSO), acetonitrile (B52724), and dimethylformamide (DMF) are polar but lack acidic protons. wikipedia.org They are effective at solvating cations but are less effective at solvating anions or lone pairs through hydrogen bonding. Consequently, the nucleophilicity of the hydroxylamine is enhanced in these solvents compared to protic solvents, often leading to faster reaction rates for nucleophilic substitutions.

Nonpolar Solvents: In nonpolar solvents like hexane (B92381) or toluene, the solubility of the often polar this compound and its salts may be limited, and aggregation can occur. Reaction rates are typically slower, and different selectivities may be observed compared to polar media.

Studies on the solvolysis of related compounds, such as 4-fluorophenyl chlorothionoformate, have demonstrated that the reaction mechanism can shift from a bimolecular addition-elimination pathway in less ionizing, more nucleophilic solvents to a unimolecular ionization pathway in highly ionizing solvents. nih.govresearchgate.net This highlights the critical role of the solvent in dictating the mechanistic course of reactions involving fluorophenyl-containing molecules.

| Solvent Type | Primary Effect on Nucleophilicity | Impact on Reaction Pathway | Reference |

|---|---|---|---|

| Polar Protic (e.g., Water, Methanol) | Decreases nucleophilicity via H-bonding | Can slow reaction rates; may alter O/N selectivity | wikipedia.org |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | Enhances nucleophilicity | Generally accelerates SN2-type reactions | wikipedia.org |

| Nonpolar (e.g., Hexane, Toluene) | Low solubility can hinder reaction | Reaction rates are often slow; aggregation effects possible |

Oxidative Transformations

The hydroxylamine moiety is susceptible to oxidation, and this compound can be transformed into various products depending on the oxidant and reaction conditions. Oxidation can proceed through one- or two-electron transfer mechanisms.

A common pathway for the oxidation of hydroxylamines involves the formation of reactive nitrogen species. nih.gov For example, in advanced oxidation processes, hydroxylamine can be oxidized to a nitroxyl (B88944) radical (HNO), which can be further oxidized to nitric oxide (•NO) and nitrogen dioxide (•NO₂) radicals. nih.gov These species can then participate in further reactions, such as the nitrosation or nitration of other molecules present in the system. nih.gov The oxidation of N,N-dialkylhydroxylamines is also known to produce stable nitroxide radicals or nitrones via a two-electron oxidation mechanism. researchgate.net

The oxidation of hydroxylamine itself can also be achieved using metal-based oxidants, such as polyoxometalates, in a process that may involve a direct two-electron transfer without the formation of a stable intermediate complex. orientjchem.org

Reductive Processes

The N-O bond in hydroxylamines is relatively weak and can be cleaved under reductive conditions. This compound can be reduced, with the typical outcome being the cleavage of this bond. Depending on the reducing agent and the specific conditions, this can lead to the formation of 4-fluoroaniline (B128567) and water.

Common reducing agents that can effect this transformation include catalytic hydrogenation (e.g., H₂/Pd-C), dissolving metal reductions (e.g., Na/NH₃), or other hydride reagents. The reduction of hydroxylamines is a fundamental process in nitrogen metabolism, where hydroxylamine can be reduced to ammonia. orientjchem.org This reactivity is mirrored in synthetic organic chemistry, providing a route to anilines from O-arylhydroxylamines.

Substitution Reactions on the Fluorinated Phenyl Ring

The 4-fluorophenyl group in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom is a good leaving group and strongly activates the aromatic ring towards attack by nucleophiles, particularly at the para position (the carbon atom to which it is attached).

The -ONH₂ group is an ortho, para-director and an activating group through resonance donation of its oxygen lone pair. However, its inductive effect is deactivating. The powerful electron-withdrawing inductive effect of the fluorine atom dominates, making the ring electron-deficient and thus primed for SNAr. Nucleophiles can attack the carbon atom bearing the fluorine, displacing it to form a new substituted phenylhydroxylamine derivative. The feasibility and rate of this substitution depend on the strength of the nucleophile and the reaction conditions. Studies on highly fluorinated rings like pentafluoropyridine (B1199360) show that strong nucleophiles can readily displace fluorine atoms. rsc.org

Rearrangement Reactions Involving this compound Intermediates

O-Arylhydroxylamines and their derivatives can participate in several important rearrangement reactions, often initiated by the cleavage of the weak N-O bond. These rearrangements provide pathways to synthetically valuable structures, such as substituted anilines.

One notable example is the aza-Hock rearrangement. researchgate.net In this reaction, O-arylsulfonyl hydroxylamines, upon treatment with an acid or Lewis acid, can rearrange to form anilines. researchgate.net A similar rearrangement has been reported for O-(arenesulfonyl)hydroxylamines to yield ortho-sulfonyl anilines. nih.gov

Another relevant transformation is the Beckmann rearrangement, which involves the conversion of an oxime into an amide or a nitrile. masterorganicchemistry.comlibretexts.org Oxime ethers, which can be formed from the reaction of this compound with aldehydes or ketones, could potentially undergo a Beckmann-type rearrangement. The general mechanism involves the generation of an electron-deficient nitrogen species following the departure of the aryloxy group, which triggers the migration of an adjacent alkyl or aryl group to the nitrogen atom. Activation of the oxygen atom in this compound, for instance by protonation, could facilitate cleavage of the N-O bond to generate a nitrenium-like intermediate, which could then undergo rearrangement.

Synthesis and Chemical Exploration of Structural Analogs and Derivatives of O 4 Fluorophenyl Hydroxylamine

Derivatives with Modifications on the Phenyl Ring (e.g., Halogenation Patterns, Alkyl Substituents)

The synthesis of O-arylhydroxylamines, including analogs of O-(4-fluorophenyl)hydroxylamine, can be achieved through several methods. A common approach involves the palladium-catalyzed O-arylation of a hydroxylamine (B1172632) equivalent, such as ethyl acetohydroximate, with various aryl halides. organic-chemistry.org This method offers broad substrate scope, allowing for the introduction of different halogenation patterns and alkyl substituents onto the phenyl ring. organic-chemistry.org For instance, aryl bromides and chlorides can be effectively coupled to introduce chloro, bromo, or other functional groups. organic-chemistry.org

Another powerful technique is the selective reduction of substituted nitroaromatics. Using supported platinum catalysts under a hydrogen atmosphere, various nitroarenes can be converted to the corresponding N-aryl hydroxylamines in high yields. rsc.orgmdpi.com This method is tolerant of a wide range of functional groups on the aromatic ring, including esters and other halides, enabling the synthesis of a diverse library of O-arylhydroxylamines. cardiff.ac.uk The reaction conditions can be finely tuned; for example, the addition of amines can promote the conversion of nitroaromatics, while dimethyl sulfoxide (B87167) can prevent over-hydrogenation to the corresponding aniline. rsc.org

The table below summarizes representative examples of phenyl-modified O-arylhydroxylamine derivatives and the synthetic methods employed.

| Derivative Structure (General) | R (Substituent) | Synthetic Method | Key Features |

| Additional Halogens (e.g., Cl, Br) | Pd-catalyzed O-arylation of ethyl acetohydroximate with dihaloaryl halides. organic-chemistry.org | Allows for diverse halogenation patterns. | |

| Alkyl Groups (e.g., -CH3) | Selective reduction of alkyl-substituted nitroaromatics using Pt/SiO2. rsc.org | Tolerant of various functional groups. | |

| Electron-withdrawing groups | Reduction of nitroaromatics with zinc in the presence of ammonium (B1175870) chloride. cardiff.ac.uk | High yields for substrates with electron-withdrawing groups. |

N-Substituted this compound Derivatives

N-substitution of O-arylhydroxylamines introduces another point of molecular diversity, leading to compounds with altered chemical and biological properties. The synthesis of N-alkylated derivatives can be achieved through various methods. One approach involves the reaction of O-arylhydroxylamines with alkylating agents. nih.gov For instance, iron-catalyzed reactions between arylhydroxylamines and compounds like esters and aldehydes can form N-aryl aza Baylis-Hillman adducts. organic-chemistry.org

Furthermore, direct alkylation of amines with esters, catalyzed by borane (B79455) compounds like B(C6F5)3, provides a mild route to N-alkylated products. rsc.org While this method is demonstrated for various amines, the principles can be extended to N-alkylation of hydroxylamine derivatives.

A modified Gabriel synthesis is another classic and versatile method for preparing O-substituted hydroxylamines, which can then be N-substituted in subsequent steps. mcmaster.ca This involves the alkylation of N-hydroxyphthalimide followed by hydrazinolysis. mcmaster.ca Direct preparation of O-alkylhydroxylamines from alcohols has also been described, involving the O-alkylation of tert-butyl N-hydroxycarbamate followed by deprotection, yielding a precursor ready for N-substitution. organic-chemistry.org

The following table outlines methods for the synthesis of N-substituted O-arylhydroxylamine derivatives.

| Derivative Type | Synthetic Approach | Reagents/Catalysts | Resulting Product |

| N-Alkyl-O-arylhydroxylamines | Iron-catalyzed Aza Baylis-Hillman reaction organic-chemistry.org | Fe catalyst, esters/aldehydes | β-alkyl N-aryl adducts |

| N-Alkylated Amines (related) | Borane-catalyzed alkylation rsc.org | B(C6F5)3, aryl esters | N-alkylated amines |

| O-Alkylhydroxylamines (precursors) | Modified Gabriel Synthesis mcmaster.ca | N-hydroxyphthalimide, alkyl halide | O-Alkyl-N-hydroxyphthalimide |

| O-Alkylhydroxylamines (precursors) | O-alkylation of N-hydroxycarbamate organic-chemistry.org | tert-butyl N-hydroxycarbamate, alcohol mesylates | O-Alkylhydroxylamine hydrochloride |

Heterocyclic Compounds Derived from this compound or Related Hydroxylamine Precursors

This compound and its analogs are pivotal starting materials for synthesizing a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

The reaction of O-arylhydroxylamines with nitriles is a fundamental method for the preparation of O-aryl amidoximes. nih.govresearchgate.net This reaction typically involves the nucleophilic addition of the hydroxylamine to the carbon-nitrogen triple bond of the nitrile. nih.gov The process is often carried out by generating hydroxylamine in situ from hydroxylamine hydrochloride using a base such as sodium carbonate or triethylamine, usually in a refluxing alcohol like ethanol (B145695) or methanol. nih.govnih.gov Aromatic nitriles generally give higher yields of amidoximes compared to their aliphatic counterparts. nih.gov This transformation is a key step in the synthesis of more complex heterocycles, such as oxadiazoles. nih.govias.ac.in

| Reactants | Reaction Conditions | Product | Yield |

| Aryl Nitrile, Hydroxylamine Hydrochloride nih.gov | Na2CO3, Ethanol/Water, Reflux | Aryl Amidoxime (B1450833) | High |

| Aliphatic Nitrile, Hydroxylamine nih.gov | Refluxing Ethanol | Aliphatic Amidoxime | Moderate to Good |

| Aryl Nitrile, Hydroxylamine ias.ac.in | Acetic Acid (catalyst) | Aryl Amidoxime Intermediate | High |

O-Arylhydroxylamines are precursors for the synthesis of O-aryloximes through condensation with aldehydes and ketones. nih.gov This reaction is a standard method for oxime formation. nih.gov

Furthermore, O-arylhydroxylamines can be involved in the synthesis of nitrones. Nitrones are typically formed by the condensation of N-substituted hydroxylamines with aldehydes or ketones or by the oxidation of secondary amines. organic-chemistry.orgnih.gov A cascade reaction starting from haloaldehydes and hydroxylamine can lead to the in-situ formation of an oxime, which then cyclizes to a nitrone intermediate. rsc.org This intermediate can then undergo cycloaddition reactions. rsc.org The enantioselective iridium-catalyzed N-allylation of oximes represents an advanced method for generating cyclic nitrones. semanticscholar.org

| Starting Materials | Reaction Type | Intermediate/Product | Key Features |

| Aldehyde/Ketone, Hydroxylamine nih.gov | Condensation | Oxime | Standard, high-yield synthesis. |

| Haloaldehyde, Hydroxylamine rsc.org | Cascade Reaction | Cyclic Nitrone | In-situ formation and subsequent cycloaddition. |

| γ,δ-Unsaturated Oxime semanticscholar.org | Iridium-catalyzed N-allylation | Cyclic Nitrone | Enantioselective synthesis. |

| N-Alkylhydroxylamine, Allene organic-chemistry.org | Hydroamination | Nitrone | Metal-free synthesis. |

The O-aryl amidoximes derived from this compound are crucial intermediates for the synthesis of 1,2,4-oxadiazoles. organic-chemistry.org The general strategy involves the acylation of the amidoxime to form an O-acylamidoxime, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole (B8745197) ring. nih.govmdpi.com This cyclization can be promoted by heating or by using various reagents. nih.govnih.gov One-pot syntheses have been developed where a nitrile is converted to the amidoxime and then to the oxadiazole without isolating the intermediates. ias.ac.inrsc.org

Isoxazoles can also be synthesized from precursors related to hydroxylamines. A common method involves the reaction of a β-diketone with hydroxylamine. nih.gov More advanced, one-pot methods include the microwave-assisted synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine. nih.gov

| Heterocycle | Precursor | Synthetic Strategy | Reagents/Conditions |

| 1,2,4-Oxadiazole | Amidoxime, Carboxylic Acid/Acyl Chloride nih.govnih.gov | O-acylation followed by cyclodehydration | Heating, Silica gel, Microwave irradiation |

| 1,2,4-Oxadiazole | Nitrile, Hydroxylamine, Aldehyde rsc.org | One-pot, three-component reaction | Base-mediated |

| Isoxazole | β-Diketone, Hydroxylamine nih.gov | Condensation/Cyclization | Ionic Liquid |

| 5-Substituted Isoxazole | α-Acetylenic γ-hydroxyaldehyde, Hydroxylamine nih.gov | One-pot, microwave-assisted synthesis | Catalyst-free |

While direct synthesis from this compound is less common, related amine precursors are central to the synthesis of acridines, which are nitrogen-containing fused-ring systems. nih.gov Classic methods like the Bernthsen synthesis involve the condensation of a diphenylamine (B1679370) with a carboxylic acid using zinc chloride. pharmaguideline.com A more modern approach involves a copper-mediated cascade annulation starting from photo-excited o-alkyl nitroarenes, which simplifies the synthesis of diverse acridine (B1665455) derivatives. chemistryviews.org

Research has also described the synthesis of N-(9'-Acridinyl)-O-phenylhydroxylamines. unco.edu This involves preparing an O-substituted hydroxylamine via a palladium-catalyzed reaction, followed by coupling with 9-chloroacridine (B74977) to form the target fused-ring system. unco.edu

| Fused-Ring System | Synthetic Method | Precursors | Key Features |

| Acridine | Bernthsen Synthesis nih.govpharmaguideline.com | Diphenylamine, Carboxylic Acid | Classic method using ZnCl2. |

| Acridine | Copper-Mediated Cascade Annulation chemistryviews.org | o-Alkyl nitroarenes | Modular and versatile one-pot synthesis. |

| N-(9'-Acridinyl)-O-phenylhydroxylamine | Coupling Reaction unco.edu | O-Phenylhydroxylamine, 9-Chloroacridine | Multi-step synthesis involving Pd-catalysis. |

Computational and Theoretical Studies of O 4 Fluorophenyl Hydroxylamine and Its Reactivity

Electronic Structure Calculations and Molecular Orbital Theory

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For O-(4-fluorophenyl)hydroxylamine, methods like Density Functional Theory (DFT) would be employed to determine its ground-state geometry and electronic distribution. These calculations provide insights into the molecule's stability, polarity, and the nature of its chemical bonds.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. Key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Illustrative Data: Predicted Electronic Properties The following table illustrates the type of data that electronic structure calculations would provide for this compound. Note: These values are hypothetical and serve for illustrative purposes only.

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| B3LYP | 6-311++G(d,p) | -5.8 | -0.2 | 5.6 | 2.5 |

| M06-2X | 6-311++G(d,p) | -6.1 | -0.1 | 6.0 | 2.7 |

Reaction Mechanism Elucidation Through Quantum Chemical Methods

Quantum chemical methods are powerful tools for mapping the detailed pathways of chemical reactions. rsc.org They allow for the study of reactions that are difficult to probe experimentally, providing a step-by-step understanding of bond-breaking and bond-forming processes. For this compound, these methods could be used to investigate its synthesis, decomposition, or its reactions with other chemical species. For instance, the palladium-catalyzed O-arylation of hydroxylamine (B1172632) equivalents is a known route to synthesize O-arylhydroxylamines, and computational studies could illuminate the catalytic cycle involved. organic-chemistry.org

A critical aspect of studying reaction mechanisms is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.

For a hypothetical reaction, such as the thermal rearrangement of this compound or its reaction with an electrophile, quantum chemical calculations would be used to:

Locate the geometric structure of the transition state.

Verify it is a true transition state by identifying a single imaginary vibrational frequency.

Calculate the activation energy, providing a quantitative prediction of the reaction's feasibility.

Reactions are most often carried out in a solvent, which can have a significant impact on reaction pathways and energetics. Computational solvation models are used to account for these environmental effects. These models can be broadly categorized as:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding.

For this compound, which has a polar -ONH2 group capable of hydrogen bonding, both types of models would be valuable for accurately predicting its behavior and reactivity in different solvents like water or ethanol (B145695).

Analysis of Intramolecular Interactions and Conformational Preferences

The three-dimensional structure of a molecule is determined by its conformational preferences, which arise from rotation around single bonds. In this compound, key rotational degrees of freedom exist around the C(phenyl)-O and O-N bonds. The relative orientation of the phenyl ring and the amine group can lead to various conformers with different energies.

Computational conformational analysis involves systematically exploring the potential energy surface to identify stable conformers (energy minima) and the transition states that separate them. mdpi.comnih.gov These studies can reveal the presence and strength of subtle intramolecular interactions, such as:

Hydrogen Bonding: A weak hydrogen bond could potentially form between one of the amine hydrogens and the ether oxygen or the fluorine atom.

Stereoelectronic Effects: Interactions between orbitals, such as the interaction of the nitrogen lone pair with the antibonding orbital of the C-O bond (an anomeric effect), can influence conformational stability. nih.govresearchgate.net

Illustrative Data: Conformational Analysis This table shows a hypothetical set of results for a conformational search on this compound. Note: The dihedral angles and relative energies are for illustrative purposes only.

| Conformer | C-C-O-N Dihedral Angle (°) | C-O-N-H Dihedral Angle (°) | Key Intramolecular Interaction | Relative Energy (kcal/mol) |

| A | 0 | 180 (anti) | Planar, maximal conjugation | 0.00 (Global Minimum) |

| B | 90 | 180 (anti) | Orthogonal, minimal conjugation | +2.5 |

| C | 0 | 60 (gauche) | Potential N-H···O interaction | +1.2 |

Prediction of Spectroscopic Signatures (Methodological Aspects)

Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming a molecule's structure.

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. researchgate.net By comparing the calculated infrared and Raman spectra with experimental ones, chemists can assign specific absorption bands to the corresponding molecular motions (e.g., N-H stretch, C-F stretch, phenyl ring modes).

NMR Spectroscopy: It is possible to calculate nuclear magnetic shielding constants, which can be converted into chemical shifts (¹H, ¹³C, ¹⁹F, etc.). This helps in assigning peaks in NMR spectra and understanding the electronic environment of each nucleus.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is a method used to calculate the energies of electronic excitations. This allows for the prediction of the absorption wavelengths (λmax) in a UV-Vis spectrum, corresponding to transitions between molecular orbitals.

These predictive methods provide a direct link between the theoretical model of a molecule and its measurable physical properties, offering a powerful approach for structural elucidation.

Biological Activity and Mechanistic Insights from O 4 Fluorophenyl Hydroxylamine and Its Analogs

Enzyme Inhibition Studies Focused on Specific Enzyme Targets

O-(4-Fluorophenyl)hydroxylamine and its analogs have been investigated for their potential to inhibit various enzyme targets. The introduction of a fluorine atom into a phenyl ring can significantly alter the electronic properties of the molecule, often leading to enhanced binding affinity and inhibitory activity.

Hydroxylamine (B1172632) itself is known to be a potent inhibitor of enzymes such as methanol dehydrogenase. mpg.de Furthermore, studies on related fluorophenyl compounds have demonstrated significant enzyme inhibitory effects. For instance, a series of N-acetylated fluorophenylalanine-based aromatic amides and esters showed moderate to potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some derivatives exhibiting selectivity and potency comparable or superior to the established drug rivastigmine. nih.gov Notably, a compound featuring an ortho-fluorophenyl group was identified as a highly active inhibitor against both AChE and BChE. researchgate.net

While direct inhibitory data for this compound on a wide range of enzymes is not extensively documented in publicly available literature, the known inhibitory profile of hydroxylamine and the demonstrated potency of fluorophenyl-containing molecules suggest its potential as an inhibitor for various enzymes. The mechanism of inhibition by hydroxylamine derivatives can be competitive, where the inhibitor competes with the substrate for the enzyme's active site. researchgate.net

Table 1: Examples of Enzyme Inhibition by Related Fluoro-substituted and Hydroxylamine Compounds

| Compound/Analog Class | Target Enzyme(s) | Observed Inhibition | Reference |

| N-acetylated fluorophenylalanine derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Moderate to potent inhibition, with IC50 values in the micromolar range. nih.gov | nih.gov |

| Fluoroquinolone derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | A derivative with an ortho-fluorophenyl group showed IC50 values of 0.70 µM (AChE) and 2.20 µM (BChE). researchgate.net | researchgate.net |

| Hydroxylamine | Methanol Dehydrogenase (MDH) | Potent inhibitor with a Ki of 0.5 µM for the lanthanide-dependent MDH. mpg.de | mpg.de |

| N,O-substituted hydroxylamine derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | Inhibition of kynurenine production in cell-based assays. nih.gov | nih.gov |

Molecular Interactions with Biomacromolecules

The molecular interactions of this compound with biomacromolecules are dictated by its structural features, including the fluorophenyl ring and the hydroxylamine moiety. The fluorine atom, being highly electronegative, can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, which can enhance the binding affinity of the molecule to its biological target.

Computational docking studies on similar fluorinated compounds have provided insights into their binding modes within the active sites of enzymes. researchgate.net For example, in the case of fluoroquinolone-based cholinesterase inhibitors, the fluorophenyl group was observed to form key interactions within the enzyme's active site. researchgate.net It is plausible that the 4-fluorophenyl group of this compound could engage in similar hydrophobic and electrostatic interactions with amino acid residues in the active site of a target enzyme.

The hydroxylamine group can also form hydrogen bonds with amino acid residues, further stabilizing the enzyme-inhibitor complex. The specific interactions will, of course, depend on the topology and chemical nature of the target enzyme's active site.

Biochemical Pathway Modulation

By inhibiting specific enzymes, this compound and its analogs have the potential to modulate entire biochemical pathways. For instance, the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) by N,O-substituted hydroxylamine derivatives leads to the suppression of kynurenine production. nih.gov The kynurenine pathway is a critical metabolic route involved in tryptophan metabolism and has implications for immune response and cancer. nih.gov Therefore, inhibitors of IDO1, such as potentially this compound, could act as modulators of this pathway with therapeutic implications.

Similarly, the inhibition of cholinesterases by fluorophenyl-containing compounds can modulate cholinergic neurotransmission, which is relevant in the context of neurodegenerative diseases like Alzheimer's. nih.gov The ability of a compound to inhibit a key regulatory enzyme in a pathway can lead to a cascade of downstream effects, altering the concentrations of various metabolites and signaling molecules.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. nih.gov For hydroxylamine derivatives, SAR investigations have revealed key structural features that influence their biological activity.

A study on N,O-substituted hydroxylamine derivatives as IDO1 inhibitors demonstrated that modifications to both the N- and O-substituents significantly impact their inhibitory potency. nih.gov This suggests that the nature of the substituent on the oxygen atom of the hydroxylamine, in this case, the 4-fluorophenyl group, is a critical determinant of activity.

In a broader context, SAR studies on various classes of compounds containing a fluorophenyl moiety have consistently highlighted the importance of the fluorine substitution pattern. frontiersin.org The position of the fluorine atom on the phenyl ring (ortho, meta, or para) can dramatically affect the compound's biological activity. For instance, in a series of fluoroquinolone derivatives, the ortho-fluorophenyl substitution resulted in the most potent inhibition of cholinesterases. researchgate.net

Table 2: General SAR Principles for Related Compounds

| Structural Feature | Impact on Activity | Example Compound Class | Reference |

| Fluorine Substitution | Position and number of fluorine atoms significantly influence potency and selectivity. researchgate.net | Fluoroquinolone derivatives | researchgate.net |

| N- and O-Substituents on Hydroxylamine | The nature of these substituents is critical for inhibitory activity. nih.gov | N,O-substituted hydroxylamines | nih.gov |

| Aromatic Ring System | The core scaffold to which the hydroxylamine is attached plays a key role in target recognition. | 3-Phenylcoumarins | frontiersin.org |

Development of Biochemical Probes

Hydroxylamine derivatives have been successfully utilized in the development of biochemical probes. A notable example is the synthesis of O-(fluoresceinylmethyl)hydroxylamine (OFMHA), a fluorescent reagent designed to detect damaged nucleic acids. nih.gov This compound reacts with abasic sites in DNA, allowing for their fluorescent detection. nih.gov

This application highlights the potential of this compound to be similarly modified to create probes for various biological targets. The reactivity of the hydroxylamine moiety can be exploited for covalent labeling of specific sites on biomacromolecules. Furthermore, the 4-fluorophenyl group could serve as a recognition element for a particular target, and the hydroxylamine could be appended with a reporter group, such as a fluorophore or a biotin tag, to facilitate detection and analysis. The development of such probes is invaluable for studying biological processes and for diagnostic applications. researchgate.net

Applications of O 4 Fluorophenyl Hydroxylamine in Advanced Organic Synthesis

As a Key Reagent in C-N Bond Forming Reactions

O-substituted hydroxylamines are recognized as a significant class of electrophilic aminating agents. These reagents function as a source of an amino group (NH2) or its equivalent, facilitating the formation of carbon-nitrogen (C-N) bonds, which are fundamental in the synthesis of a vast array of organic molecules. The general principle involves a leaving group attached to the oxygen atom, which, upon nucleophilic attack at the nitrogen, is displaced to form the new C-N bond.

While specific studies detailing the use of O-(4-fluorophenyl)hydroxylamine in this capacity are scarce, related compounds like O-(diphenylphosphinyl)hydroxylamine (DPPH) and O-(2,4-dinitrophenyl)hydroxylamine (DPH) are well-established reagents for such transformations. These reagents enable stereo- and regioselective C–N bond formations often without the need for expensive metal catalysts. rsc.org The reactivity of the O-aryl group in this compound would be influenced by the electronic properties of the 4-fluorophenyl substituent, potentially modulating its effectiveness as an aminating agent compared to other O-substituted hydroxylamines.

Role in the Synthesis of Complex Natural Products and Pharmaceutical Scaffolds

The construction of C-N bonds is a critical step in the total synthesis of many nitrogen-containing natural products and the development of pharmaceutical scaffolds. Electrophilic amination provides a direct method for introducing nitrogen, a key heteroatom in a multitude of biologically active compounds.

Although direct evidence of this compound being employed in the synthesis of specific complex natural products or as a pivotal reagent in pharmaceutical manufacturing is not prominent in the literature, its potential role can be inferred. The 4-fluorophenyl group is a common motif in medicinal chemistry, known to enhance metabolic stability and binding affinity. A reagent like this compound could theoretically be used to introduce an amino group in the synthesis of precursors to nitrogen-containing heterocycles or complex amine-bearing stereocenters, which are prevalent in pharmaceuticals. However, specific, documented examples of its large-scale or pivotal use in such syntheses are not readily found.

Utilization in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and improving atom economy. The incorporation of an amination step into such sequences is highly valuable.

There is a lack of specific documented instances where this compound is used as a key component in cascade or multicomponent reactions within the surveyed scientific literature. The development of MCRs often relies on well-characterized reagents with predictable reactivity. While an electrophilic amine source could theoretically participate in a cascade sequence, for example, following a Michael addition or in an A³ coupling variant, the specific utility and compatibility of this compound in these complex reaction networks have not been established in published research.

Development of Novel Oxygenation Procedures

The term "oxygenation" typically refers to the introduction of an oxygen atom into a molecule. While the primary and established role of O-substituted hydroxylamines is amination (introduction of a nitrogen atom), the "hydroxylamine" part of the name can sometimes lead to confusion. These reagents are not typically used as sources of oxygen for oxygenation reactions. Their reactivity is dominated by the electrophilicity of the nitrogen atom. Therefore, the use of this compound in the development of novel oxygenation procedures is not its expected or documented role.

Advanced Characterization Methodologies in O 4 Fluorophenyl Hydroxylamine Research

Spectroscopic Techniques (NMR, IR, Mass Spectrometry) for Structure Elucidation

Spectroscopic methods are paramount for determining the molecular structure of O-(4-fluorophenyl)hydroxylamine. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information to confirm the compound's identity and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei such as ¹H, ¹³C, and ¹⁹F. For this compound, ¹H NMR would provide information on the number and connectivity of protons. The protons on the phenyl ring would appear as complex multiplets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing fluorine atom. The protons of the hydroxylamine (B1172632) group (-ONH₂) would likely appear as a broad signal, a common feature for protons on nitrogen and oxygen atoms due to proton exchange. youtube.com

¹⁹F NMR is particularly crucial for confirming the presence and position of the fluorine atom on the phenyl ring. It provides a distinct signal whose chemical shift is characteristic of the fluorophenyl group. In derivatives like O-(4-fluorobenzyl)hydroxylamine, fluorine's distinct NMR chemical shifts are leveraged for analytical purposes.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic Protons (C₆H₄) | ~6.8 - 7.5 | Multiplet (m) | Two distinct signals expected due to symmetry, appearing as doublets of doublets. |

| Amine Protons (NH₂) | Variable, ~3.0 - 5.0 | Broad Singlet (br s) | Position and broadness can be affected by solvent, concentration, and temperature due to hydrogen bonding and exchange. youtube.com |

| Fluorine-¹⁹ (¹⁹F) | ~ -110 to -120 | Singlet (s) or Multiplet | Provides unambiguous evidence of the fluorophenyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to show characteristic absorption bands for N-H, N-O, and C-F bonds. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The C-F stretching vibration gives a strong absorption band in the fingerprint region, typically around 1250 cm⁻¹. niscpr.res.in The N-O stretching vibration is also a key indicator, though its position can be variable. niscpr.res.in

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic Ring (C=C) | Stretch | 1500 - 1600 |

| Aryl-Fluoride (C-F) | Stretch | 1200 - 1260 niscpr.res.in |

| Hydroxylamine (N-O) | Stretch | ~900 - 1000 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy. mdpi.com Techniques like electrospray ionization (ESI) are commonly used. mdpi.com Predicted collision cross-section (CCS) data, which relates to the ion's size and shape, can further aid in structural confirmation. uni.lu

| Adduct | Calculated m/z | Predicted CCS (Ų) | Ionization Mode |

|---|---|---|---|

| [M+H]⁺ | 143.0612 | 124.5 | Positive |

| [M+Na]⁺ | 165.0431 | 132.9 | Positive |

| [M-H]⁻ | 141.0465 | 126.7 | Negative |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it reveals the packing of molecules in the crystal lattice, detailing intermolecular interactions such as hydrogen bonding, which are expected to be significant given the presence of the -NH₂ and oxygen-ether functionalities. While a specific structure for this compound is not publicly available, analysis of related fluorophenyl derivatives by X-ray crystallography has been successfully performed. researchgate.net The data obtained would be crucial for understanding the compound's solid-state conformation and its potential interactions with other molecules.

| Structural Parameter | Description | Expected Information from Analysis |

|---|---|---|

| Bond Lengths | Distance between the nuclei of two bonded atoms. | Precise lengths for C-F, C-O, N-O, and N-H bonds. |

| Bond Angles | Angle formed between three connected atoms. | Geometry around the oxygen and nitrogen atoms (e.g., C-O-N angle). |

| Torsional Angles | Dihedral angle describing the rotation around a bond. | Conformation of the molecule, such as the orientation of the phenyl ring relative to the hydroxylamine group. |

| Intermolecular Interactions | Non-covalent forces between molecules. | Details of hydrogen bonding networks involving the -NH₂ group and oxygen atom. |

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for both the purification of this compound after synthesis and for the analysis of its purity. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method.

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed. humanjournals.com This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov The compound's purity can be quantified by detecting its elution from the column using a UV detector, as the phenyl ring is a strong chromophore. Method validation would establish parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ) to ensure the method is reliable for quality control. humanjournals.comresearchgate.net For preparative purposes, low-pressure column chromatography with a similar stationary phase can be employed for purification on a larger scale. nih.gov

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) humanjournals.com | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer Gradient humanjournals.comnih.gov | Elution of the compound from the column. |

| Flow Rate | 0.5 - 1.5 mL/min humanjournals.comresearchgate.net | Controls the speed of separation and run time. |

| Detection | UV at ~254 nm humanjournals.com | Quantification of the analyte as it elutes. |

| Column Temperature | 35 - 40 °C humanjournals.comresearchgate.net | Ensures reproducible retention times. |

Future Directions and Emerging Research Avenues for O 4 Fluorophenyl Hydroxylamine

Novel Synthetic Transformations

The reactivity of the N-O bond in O-(4-fluorophenyl)hydroxylamine is a focal point for developing novel synthetic transformations. mdpi.com This bond's inherent weakness makes it an attractive precursor for creating complex nitrogen-containing molecules, particularly N-heterocycles, which are prevalent scaffolds in pharmaceuticals. mdpi.comnih.gov

Future research is anticipated to explore its use in transition-metal-catalyzed cyclization reactions. mdpi.com For instance, palladium-catalyzed reactions could leverage the hydroxylamine (B1172632) moiety as an amino source for intramolecular C-H activation, leading to the efficient construction of substituted phenanthridines and other fused heterocyclic systems. mdpi.com The 4-fluorophenyl group can influence the electronic properties and reactivity of the hydroxylamine, potentially leading to unique selectivity in these transformations.

Another promising area is the use of this compound and its derivatives as electrophilic aminating agents. mdpi.comrsc.org Recent studies have shown that O-substituted hydroxylamines can participate in catalyst-free reactions to form C-N, N-N, O-N, and S-N bonds. rsc.org Research will likely focus on expanding the scope of these reactions, using the 4-fluorophenyl group to modulate reactivity and explore new applications in synthesizing complex amines and N-heterocycles from various alkenes and other precursors. chemrxiv.org The development of multifunctional hydroxylamines derived from this compound could serve as versatile building blocks in organic synthesis. chemrxiv.org

Recent advances in the synthesis of di- and trisubstituted hydroxylamines, such as copper-catalyzed electrophilic amination and palladium-catalyzed cross-coupling, offer templates for new transformations involving this compound. mdpi.comorganic-chemistry.org These methods could be adapted to further functionalize the nitrogen atom, creating a library of novel derivatives with diverse applications.

| Transformation Type | Potential Reagents/Catalysts | Potential Products | Reference |

| Catalytic Cyclization | Palladium (Pd) catalysts | Amino-substituted phenanthridines, N-heterocycles | mdpi.com |

| Electrophilic Amination | Alkenes, Dienes | Structurally complex secondary amines, N-heterocycles | chemrxiv.org |

| Cross-Coupling | Aryl halides, Organozinc reagents | N-Arylhydroxylamines, Tertiary amines | mdpi.comorganic-chemistry.org |

| Radical Reactions | Photoredox catalysts | Nitrogen-containing heterocycles | mdpi.com |

Advanced Computational Modeling

Computational chemistry offers powerful tools to predict and understand the behavior of this compound at a molecular level. Advanced computational modeling is an emerging research avenue that can accelerate its development and application by providing insights that are difficult to obtain through experiments alone.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are expected to be pivotal in this area. clemson.educhemrevlett.com These methods can be used to model the electronic structure, reactivity, and spectroscopic properties of the molecule. For example, DFT calculations can predict the bond dissociation energy of the N-O bond, providing a quantitative measure of its reactivity. mdpi.com This information is crucial for designing new synthetic reactions. Furthermore, computational studies can elucidate the interaction of this compound with metal catalysts, helping to optimize reaction conditions and design more efficient catalytic systems. chemrevlett.com

Molecular dynamics (MD) simulations can be employed to study the conformational landscape of this compound and its derivatives. researchgate.net This is particularly important for understanding its interaction with biological macromolecules. By simulating the binding of these compounds to potential protein targets, researchers can predict binding affinities and identify key interactions, guiding the design of new drug candidates. researchgate.netnih.gov Modeling can also predict how the fluorine atom influences properties such as membrane permeability and metabolic stability, which are critical for drug development.

| Computational Method | Predicted Properties/Applications | Relevance | Reference |

| Density Functional Theory (DFT) | Electronic structure, Reactivity descriptors (HOMO/LUMO), Bond dissociation energies, Reaction mechanisms | Guiding synthetic strategy, Understanding reactivity | mdpi.comchemrevlett.com |

| Time-Dependent DFT (TD-DFT) | Absorption and emission spectra | Predicting optical properties for sensor or imaging applications | clemson.edu |

| Molecular Dynamics (MD) | Conformational analysis, Protein-ligand binding modes, Solvation effects | Drug design, Understanding biological interactions | researchgate.netnih.gov |

| Polarizable Continuum Model (PCM) | Solvation effects on properties and reactivity | Improving accuracy of predictions in relevant biological or reaction media | clemson.edu |

Exploration of Undiscovered Biological Targets

While the hydroxylamine functional group has been historically underrepresented in medicinal chemistry, recent discoveries have highlighted its potential for creating novel therapeutics. mdpi.comnih.gov The unique structural and electronic properties of this compound make it an attractive scaffold for exploring previously undiscovered biological targets. The presence of the 4-fluorophenyl moiety is significant, as fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. nih.gov

Future research will likely involve screening this compound and its derivatives against a wide range of biological targets. This could include enzymes, receptors, and ion channels implicated in various diseases. For instance, based on recent findings for other hydroxylamine-containing molecules, derivatives of this compound could be investigated as inhibitors of kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is relevant in cancer therapy. nih.gov

The compound could also serve as a key building block for synthesizing novel N-heterocycles with potential biological activity. mdpi.comrsc.org The N-O linkage provides a synthetically versatile handle for creating diverse chemical libraries. These libraries can then be used in high-throughput screening campaigns to identify hits for a variety of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. The development of chemical probes based on this scaffold, for example by attaching fluorophores, will also be crucial for studying host-pathogen interactions and elucidating biological pathways. nih.gov

| Potential Target Class | Therapeutic Area | Rationale/Example | Reference |

| Kinases | Oncology | Hydroxylamine-based EGFR inhibitors have shown promise. | nih.gov |

| Proteases | Infectious Diseases, Oncology | N-hydroxy-containing heterocycles can act as enzyme inhibitors. | nih.gov |

| G-Protein Coupled Receptors (GPCRs) | Various | Fluorinated ligands often exhibit enhanced binding and selectivity. | nih.gov |

| Tyrosinase | Dermatology | N-hydroxy heterocycles have shown tyrosinase inhibitory activity. | nih.gov |

Sustainable Synthesis Approaches

The development of green and sustainable methods for chemical synthesis is a global priority. Future research on this compound will undoubtedly focus on creating more environmentally friendly and efficient manufacturing processes.

One promising avenue is the development of electrochemical synthesis methods. Electrosynthesis can reduce the reliance on stoichiometric chemical oxidants or reductants, often proceeding under mild conditions with high selectivity. acs.org For example, the electrochemical reduction of a corresponding nitroaromatic precursor on a suitable catalyst could provide a direct and green route to this compound. Another approach involves a plasma-electrochemical cascade pathway, which has been demonstrated for hydroxylamine synthesis from simple feedstocks like air and water at room temperature. repec.orgresearchgate.net Adapting such innovative technologies could dramatically reduce the environmental footprint of production.

Microwave-assisted organic synthesis (MAOS) is another green chemistry tool that could be applied. mdpi.com Microwave irradiation can significantly shorten reaction times, increase product yields, and reduce solvent usage compared to conventional heating methods. mdpi.com This technique has been successfully used to synthesize various fluorinated N-heterocyles and could be adapted for the synthesis or subsequent functionalization of this compound. mdpi.com

Furthermore, research into solvent-free or "neat" reaction conditions, potentially using mechanochemical methods like grinding, represents another important direction. mdpi.com These approaches minimize waste by eliminating the need for solvents, which are often a major contributor to the environmental impact of chemical processes. The development of catalytic systems that can operate under these conditions will be a key research focus.

| Sustainable Method | Key Advantages | Potential Application | Reference |

| Electrosynthesis | Reduced use of reagents, Mild conditions, High selectivity | Direct synthesis from nitroaromatics or other precursors | acs.org |

| Plasma-Electrochemical Pathway | Uses air and water as feedstock, Room temperature operation | Novel, highly sustainable production route | repec.orgresearchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction times, Higher yields, Reduced solvent use | Efficient synthesis and derivatization | mdpi.commdpi.com |

| Solvent-Free/Mechanochemical Synthesis | Minimal waste, Reduced environmental impact | Green synthesis of the compound and its derivatives | mdpi.com |

Q & A

What are the common synthetic routes for O-(4-fluorophenyl)hydroxylamine, and how can reaction conditions be optimized for yield and purity?

Basic Research Question

this compound can be synthesized via hydrolysis of imidate precursors under acidic conditions. For example, hydrolysis of ethyl N-(4-nitrophenoxy)acetimidate with HCl in acetonitrile yields O-(4-nitrophenyl)hydroxylamine, a structurally analogous compound . Key optimization parameters include:

- Temperature : Controlled heating (~50–60°C) prevents side reactions like over-hydrolysis.

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.

- Catalyst Use : Acidic catalysts (e.g., HCl) accelerate hydrolysis but require careful stoichiometric balance to avoid degradation.

- Purification : Column chromatography or recrystallization improves purity.

What analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Basic Research Question

Characterization relies on a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : H and C NMR identify structural features (e.g., fluorophenyl and hydroxylamine moieties). Chemical shifts for aromatic protons near 7.0–7.5 ppm and hydroxylamine protons at ~5.0 ppm are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 156.06 for CHFNO).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typically required for research use).

What are the key safety considerations when handling this compound in laboratory settings?

Basic Research Question

Safety protocols are critical due to potential toxicity:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation; store in well-ventilated areas .

- Storage : Keep in airtight containers at room temperature, away from oxidizers and acids to prevent decomposition .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose per hazardous waste regulations .

How do computational methods explain the reaction mechanisms involving this compound, particularly in acylation reactions?

Advanced Research Question

Density Functional Theory (DFT) calculations reveal bifunctional catalysis mechanisms. For hydroxylamine derivatives, dual oxygen/nitrogen coordination lowers activation barriers (ΔG‡ ~17–20 kcal/mol) in acylation reactions. For example:

- Transition States : Oxygen donates a proton to the carbonyl group, while nitrogen abstracts a proton from the nucleophile, stabilizing intermediates .

- Solvent Effects : Polar solvents (e.g., water) reduce ΔG‡ by stabilizing charged intermediates via solvation .

- Regioselectivity : O-acylation dominates over N-acylation due to lower energy barriers (ΔΔG‡ ~1.2 kcal/mol) .

What strategies can resolve contradictions between experimental data and theoretical predictions in the reactivity of this compound derivatives?

Advanced Research Question

Discrepancies often arise from unaccounted solvent or steric effects:

- Experimental Validation : Re-evaluate reaction conditions (e.g., solvent polarity, temperature) to match computational models .

- Multivariate Analysis : Use Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, pH).

- Advanced Computational Models : Incorporate explicit solvent molecules or hybrid QM/MM methods to improve accuracy .

How can by-product formation during the synthesis of this compound be minimized or characterized?

Advanced Research Question

Common by-products include oxidized quinones or N-alkylated derivatives. Mitigation strategies:

- Reagent Purity : Use freshly distilled solvents and high-purity starting materials to avoid side reactions .

- Reaction Monitoring : In-situ FTIR or LC-MS tracks intermediate formation and halts reactions at optimal conversion .

- By-Product Analysis : NMR and X-ray crystallography identify structural motifs (e.g., quinones at δ ~180 ppm in C NMR) .

What role does fluorine substitution play in modulating the electronic properties of this compound?

Advanced Research Question

The electron-withdrawing fluorine atom:

- Enhances Stability : Reduces electron density on the phenyl ring, slowing oxidative degradation .

- Alters Reactivity : Increases electrophilicity of adjacent groups, facilitating nucleophilic attacks (e.g., in oxime formation) .

- Spectroscopic Impact : Fluorine-induced deshielding shifts F NMR signals to ~-110 ppm, aiding structural confirmation .

How do steric and electronic factors influence the regioselectivity of this compound in cross-coupling reactions?

Advanced Research Question

Steric hindrance from the fluorophenyl group directs reactivity:

- Coupling Sites : Reactions occur preferentially at the para position due to reduced steric bulk .

- Catalyst Design : Bulky ligands (e.g., triphenylphosphine) enhance selectivity for less hindered sites .

- Electronic Tuning : Fluorine’s inductive effect stabilizes transition states, favoring specific pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.